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Compound Name: Methyl 3-amino-4-bromobenzoate

Cat. No.: B1308262 Get Quote

An In-depth Technical Guide to Methyl 3-amino-4-bromobenzoate: A Core Building Block in

Modern Medicinal Chemistry

Prepared by: Gemini, Senior Application Scientist

Executive Summary
Methyl 3-amino-4-bromobenzoate is a strategically functionalized aromatic compound that

has emerged as a critical starting material and intermediate in the fields of organic synthesis

and drug discovery. Its unique trifunctional arrangement—an amine, a bromine atom, and a

methyl ester on a benzene scaffold—offers medicinal chemists a versatile platform for

constructing complex molecular architectures. The differential reactivity of these groups allows

for sequential, site-selective modifications, making it a highly sought-after building block. This

guide provides an in-depth analysis of its physicochemical properties, validated synthesis

protocols, and its pivotal role in the development of advanced therapeutics, particularly as a

component in Proteolysis Targeting Chimeras (PROTACs). The content herein is intended for

researchers, medicinal chemists, and drug development professionals seeking to leverage this

compound in their synthetic programs.

Physicochemical and Structural Properties
A comprehensive understanding of the fundamental properties of Methyl 3-amino-4-
bromobenzoate is essential for its effective use in experimental design. The key identifiers and

computed physicochemical parameters are summarized below.
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Property Value Source(s)

IUPAC Name
methyl 3-amino-4-

bromobenzoate
[1]

CAS Number 46064-79-3 [1][2]

Molecular Formula C₈H₈BrNO₂ [1][2]

Molecular Weight 230.06 g/mol [1][2]

Monoisotopic Mass 228.97384 Da [1]

Canonical SMILES
COC(=O)C1=CC(=C(C=C1)Br)

N
[1]

InChIKey
GPMSTDWXXKAKCT-

UHFFFAOYSA-N
[1]

XLogP3-AA (Predicted) 1.8 [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
3 [1]

Synthesis and Purification Methodology
The most common and reliable route to Methyl 3-amino-4-bromobenzoate is the esterification

of its corresponding carboxylic acid precursor, 3-amino-4-bromobenzoic acid. This method is

advantageous due to the commercial availability of the starting material and the high efficiency

of the reaction.

Recommended Synthesis Protocol: Fischer
Esterification via Acyl Chloride Intermediate
This protocol employs thionyl chloride (SOCl₂) in methanol, a robust method for converting

carboxylic acids to methyl esters.

Causality of Reagent Choice:
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Methanol (MeOH): Serves as both the solvent and the nucleophile for the esterification.

Using it in excess drives the reaction equilibrium towards the product, maximizing yield.

Thionyl Chloride (SOCl₂): Acts as a dehydrating and activating agent. It reacts with the

carboxylic acid to form a highly reactive acyl chloride intermediate in situ. This intermediate

is much more electrophilic than the parent carboxylic acid, readily reacting with methanol.

The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are

volatile and escape the reaction mixture, further driving the reaction to completion.

Step-by-Step Protocol:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, suspend 3-amino-4-bromobenzoic acid (1.0 eq.) in methanol (approx. 10-20 mL per

gram of acid).

Cooling: Cool the suspension to 0°C in an ice bath. This is crucial for controlling the initial

exothermic reaction upon addition of thionyl chloride.

Reagent Addition: Add thionyl chloride (2.0-2.5 eq.) dropwise to the cooled, stirring

suspension over 15-30 minutes.[2] The slow addition prevents a rapid temperature increase

and excessive gas evolution.

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to

reflux (approx. 65°C). Maintain reflux for 12-24 hours, monitoring the reaction progress by

Thin Layer Chromatography (TLC).[2]

Work-up:

Cool the mixture to room temperature and remove the solvent (excess methanol) under

reduced pressure using a rotary evaporator.[2]

Carefully neutralize the residue by adding a saturated aqueous solution of sodium

bicarbonate (NaHCO₃) until gas evolution ceases. This step quenches any remaining acid

and HCl.[2]

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).[2]
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Purification:

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄) or

sodium sulfate (Na₂SO₄).[2]

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the

crude product.

Purify the residue by column chromatography on silica gel, using a hexane/ethyl acetate

gradient as the eluent, to yield pure Methyl 3-amino-4-bromobenzoate.[2]

Synthesis Workflow Diagram
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Reagents & Solvents

Process Steps

Final Product

3-Amino-4-bromobenzoic Acid

1. Mix Acid & Methanol
(Suspend at 0°C)

Methanol (Solvent/Nucleophile) Thionyl Chloride (Activator)

2. Add SOCl₂ Dropwise
(Forms Acyl Chloride)

3. Heat to Reflux
(12-24h)

4. Solvent Removal
(Rotary Evaporation)

5. Neutralization
(aq. NaHCO₃)

6. Extraction
(Ethyl Acetate)

7. Purification
(Column Chromatography)

Methyl 3-amino-4-bromobenzoate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1308262?utm_src=pdf-body-img
https://www.benchchem.com/product/b1308262?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-amino-4-bromobenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-amino-4-bromobenzoate
https://www.chemicalbook.com/synthesis/methyl-3-amino-4-bromobenzoate.htm
https://www.benchchem.com/product/b1308262#methyl-3-amino-4-bromobenzoate-molecular-weight
https://www.benchchem.com/product/b1308262#methyl-3-amino-4-bromobenzoate-molecular-weight
https://www.benchchem.com/product/b1308262#methyl-3-amino-4-bromobenzoate-molecular-weight
https://www.benchchem.com/product/b1308262#methyl-3-amino-4-bromobenzoate-molecular-weight
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1308262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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